8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one 8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0721043
InChI: InChI=1S/C19H14ClN7O/c1-10-6-8-11(9-7-10)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3
SMILES: CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl
Molecular Formula: C19H14ClN7O
Molecular Weight: 391.8 g/mol

8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

CAS No.:

Cat. No.: VC0721043

Molecular Formula: C19H14ClN7O

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one -

Specification

Molecular Formula C19H14ClN7O
Molecular Weight 391.8 g/mol
IUPAC Name 8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Standard InChI InChI=1S/C19H14ClN7O/c1-10-6-8-11(9-7-10)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3
Standard InChI Key BCCKKTDNTNZENA-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl
SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl
Canonical SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

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